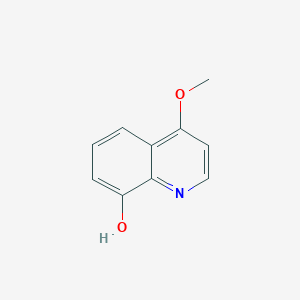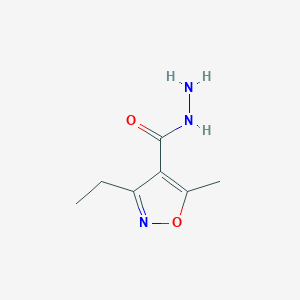![molecular formula C10H13N3 B11913192 N-Methyl-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethan-1-amine](/img/structure/B11913192.png)
N-Methyl-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethan-1-amine is a heterocyclic compound that features a pyrrolopyridine core structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization followed by substitution at the N-1 position with a tert-butylcarbonate group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization and substitution reactions, optimized for yield and purity. The process would typically be carried out in batch reactors with stringent control over reaction parameters to ensure consistency and quality.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyridine ring, potentially leading to the formation of dihydropyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogen atoms can be replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyrrolopyridine derivatives depending on the nucleophile used.
科学研究应用
N-Methyl-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethan-1-amine has been explored for its potential as a fibroblast growth factor receptor (FGFR) inhibitor . This makes it a valuable compound in cancer research, particularly for targeting tumors with abnormal FGFR signaling. Additionally, its unique structure allows for modifications that can enhance its activity and selectivity, making it a versatile scaffold in drug discovery.
作用机制
The compound exerts its effects by interacting with specific molecular targets, such as the ATP-binding site of FGFRs . The pyrrolopyridine core facilitates binding through hydrogen-bond interactions, which inhibit the receptor’s activity. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells, making it a promising candidate for anticancer therapies.
相似化合物的比较
- 2-Methyl-1H-pyrrolo[2,3-b]pyridine
- 5-Methyl-1H-pyrrolo[2,3-b]pyridine
- Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate
Uniqueness: N-Methyl-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethan-1-amine stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity for FGFRs. This makes it more effective in inhibiting these receptors compared to other similar compounds .
属性
分子式 |
C10H13N3 |
|---|---|
分子量 |
175.23 g/mol |
IUPAC 名称 |
N-methyl-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine |
InChI |
InChI=1S/C10H13N3/c1-11-6-4-8-7-13-9-3-2-5-12-10(8)9/h2-3,5,7,11,13H,4,6H2,1H3 |
InChI 键 |
HJEILIACIIDBRS-UHFFFAOYSA-N |
规范 SMILES |
CNCCC1=CNC2=C1N=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(7-Methylimidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B11913131.png)





![[1,2]Oxazolo[3,4-C]quinoline](/img/structure/B11913159.png)




